molecular formula C19H19ClN2O B157387 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 10159-05-4

2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

Cat. No.: B157387
CAS No.: 10159-05-4
M. Wt: 326.8 g/mol
InChI Key: OGJZLAXQLAPHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one is a benzodiazepine derivative that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is a potent modulator of GABA receptors and exhibits anxiolytic, sedative, and anticonvulsant properties.

Mechanism of Action

2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one is a potent modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the brain. It binds to the benzodiazepine site on the GABA receptor, enhancing the binding of GABA and increasing the inhibitory effects of the neurotransmitter. This leads to a reduction in neuronal excitability and the anxiolytic, sedative, and anticonvulsant effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a reduction in neuronal activity and anxiolysis. Additionally, this compound has been found to have antioxidant properties, reducing oxidative stress and inflammation in the brain. It has also been shown to have a neuroprotective effect, preventing neuronal damage and death in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one in lab experiments is its potent and specific modulation of GABA receptors. This allows for the precise study of the effects of GABAergic signaling on various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in clinical settings. Additionally, the neuroprotective and antioxidant properties of this compound make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore the mechanisms underlying these effects and to develop new treatments based on this compound.

Synthesis Methods

The synthesis of 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one involves the condensation of 2-chloroaniline with ethyl acetoacetate, followed by cyclization with formaldehyde and reduction with sodium borohydride. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, this compound has been found to have potential as a neuroprotective agent, with studies showing its ability to reduce oxidative stress and inflammation in the brain.

Properties

10159-05-4

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

2-chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H19ClN2O/c1-2-22-17-8-7-14(20)11-16(17)19-15-6-4-3-5-13(15)9-10-21(19)12-18(22)23/h3-8,11,19H,2,9-10,12H2,1H3

InChI Key

OGJZLAXQLAPHAL-UHFFFAOYSA-N

SMILES

CCN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Canonical SMILES

CCN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.